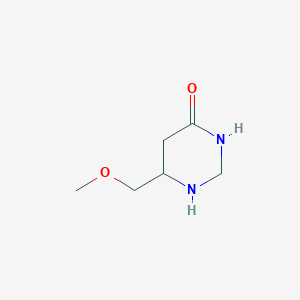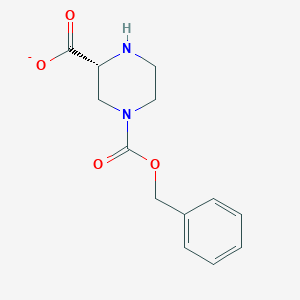
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione typically involves the reaction of 5-chloro-3,1-benzoxazin-2,4-dione with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature under an inert atmosphere. The reaction is allowed to proceed for 72 hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The recyclability of catalysts and solvent-free conditions are also considered to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzoxazinones .
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-3,1-benzoxazin-2,4-dione
- 5-chloro-2-methyl-2H-isothiazol-3-one
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
Uniqueness
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H7ClNO3+ |
|---|---|
Peso molecular |
212.61 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C9H7ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4,7H,1H3/q+1 |
Clave InChI |
QGBQLDOBUOZWGY-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=C(C2C(=O)OC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)



![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)

![5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12358595.png)






![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)
